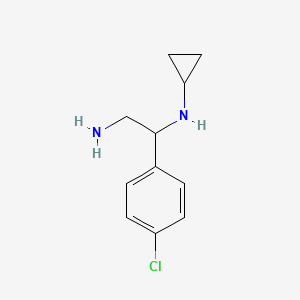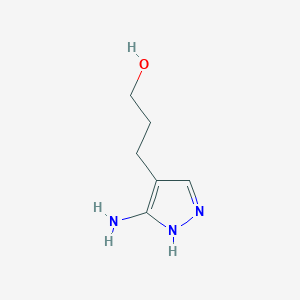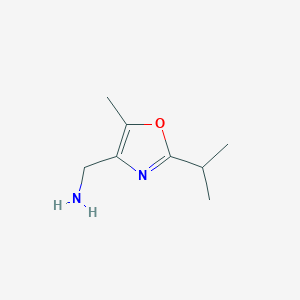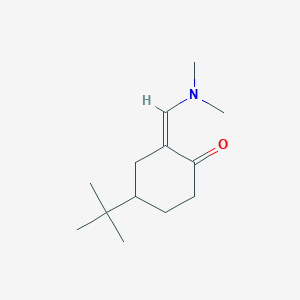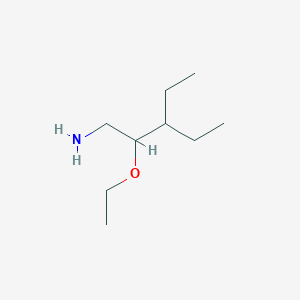
2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a cyclopropylamino group and a 1,2,4-triazole ring
Méthodes De Préparation
The synthesis of 2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves the reaction of cyclopropylamine with a suitable precursor containing the 1,2,4-triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparaison Avec Des Composés Similaires
2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a 1,2,4-triazole ring but differs in its overall structure and applications.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Another compound with a 1,2,4-triazole ring, used in different contexts compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N5O |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C8H13N5O/c9-8(14)7(12-6-1-2-6)3-13-5-10-4-11-13/h4-7,12H,1-3H2,(H2,9,14) |
Clé InChI |
USLSMKYOEVBLEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(CN2C=NC=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


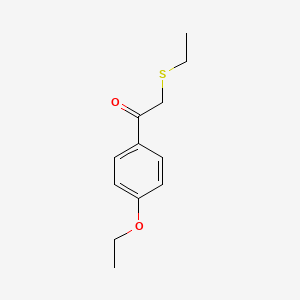


![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
